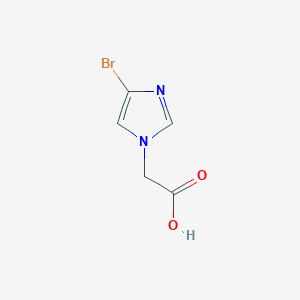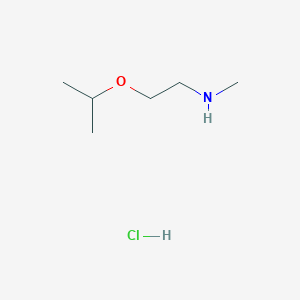
2-(4-bromo-1H-imidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H5BrN2O2 . It is a derivative of imidazole, a heterocyclic compound that plays an important role in various biological processes .
Molecular Structure Analysis
The molecular structure of 2-(4-bromo-1H-imidazol-1-yl)acetic acid can be represented by the InChI code: 1S/C5H5BrN2O2/c6-4-1-8(3-7-4)2-5(9)10/h1,3H,2H2,(H,9,10) . This indicates that the compound contains a bromo-substituted imidazole ring attached to an acetic acid moiety .
Aplicaciones Científicas De Investigación
Green Chemistry and Catalysis
2-(4-bromo-1H-imidazol-1-yl)acetic acid derivatives are instrumental in facilitating eco-friendly chemical reactions. For instance, acetic acid functionalized poly(4-vinylpyridinium) bromide has shown to be an efficient and recyclable catalyst for constructing 2,4,5-trisubstituted imidazole derivatives via a solvent-free, microwave-assisted process. This method highlights the emphasis on low energy consumption, absence of organic solvents, and high yield, underscoring the principles of green chemistry (Sonyanaik et al., 2018).
Organocatalysis
Imidazol-1-yl-acetic acid serves as an innovative green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. It's notable for its water solubility, easy separation from the reaction products, and reusability, demonstrating significant efficiency in recycling up to 8 consecutive runs without losing its catalytic activity (Nazari et al., 2014).
Synthesis of Complex Molecules
In the field of synthetic organic chemistry, derivatives of 2-(4-bromo-1H-imidazol-1-yl)acetic acid have been used to synthesize various complex molecules. This includes the creation of novel 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, showcasing promising antimicrobial activities. The process involves starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, demonstrating the compound's versatility as a precursor for developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Medicinal Chemistry Building Block
Furthermore, 2-(4-bromo-1H-imidazol-1-yl)acetic acid derivatives serve as key intermediates in the synthesis of pharmaceuticals. An example includes their role in the development of NS5A inhibitors, such as Daclatasvir, which are crucial in the treatment of hepatitis C. The synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids in a continuous flow reactor represents a significant advancement towards the efficient production of these vital medical compounds (Carneiro et al., 2015).
Propiedades
IUPAC Name |
2-(4-bromoimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-1-8(3-7-4)2-5(9)10/h1,3H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMCDIGCAZZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-imidazol-1-yl)acetic acid | |
CAS RN |
1211524-53-6 |
Source


|
| Record name | 2-(4-bromo-1H-imidazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2669030.png)







![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2669040.png)
![2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669041.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2669048.png)